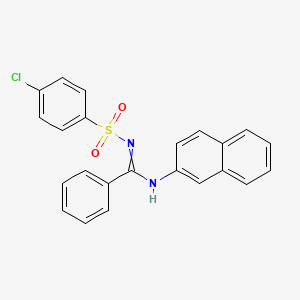

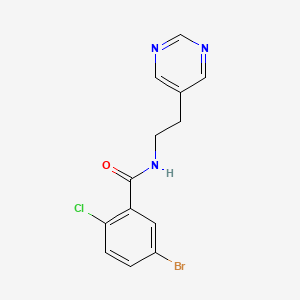

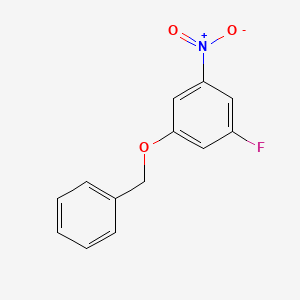

1-(3-Phenylpropyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

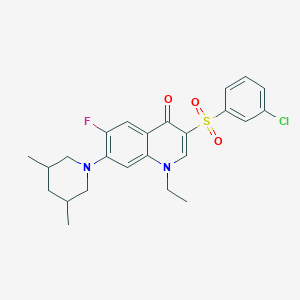

1-(3-Phenylpropyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the spleen tyrosine kinase (Syk) and has been shown to have promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Applications De Recherche Scientifique

Urea and Thiourea Derivatives in Medicinal Chemistry

Urea and thiourea derivatives, including 2-(thio)ureabenzothiazoles, have been identified for their broad spectrum of biological activities, serving as potential therapeutic agents in medicinal chemistry. These compounds have shown promise in treating various conditions, including rheumatoid arthritis and systemic lupus erythematosus, through their fungicidal and herbicidal properties. The synthesis, chemical reactions, and biological activities of these derivatives highlight their importance in designing new pharmacophores for medicinal applications (Rosales-Hernández et al., 2022).

Urease Inhibitors for Gastric and Urinary Tract Infections

Urease inhibitors, including certain urea derivatives, have been explored as potential drugs for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid, the search for safer and more effective urease inhibitors remains a critical area of study, highlighting the therapeutic potential of novel urea derivatives in managing infections (Kosikowska & Berlicki, 2011).

Biosensors for Urea Detection

Advancements in biosensors for urea detection emphasize the role of urea derivatives in developing diagnostic tools. These biosensors, utilizing enzyme urease for biorecognition, are crucial for monitoring urea levels in various applications, including medical diagnostics and environmental monitoring. The integration of nanomaterials and polymers in urea biosensors demonstrates the compound's versatility and importance in bioanalytical applications (Botewad et al., 2021).

Urea in Drug Design

Ureas play a significant role in drug design due to their unique hydrogen bonding capabilities, which are essential for making drug-target interactions. Urea derivatives have been incorporated into small molecules displaying a broad range of bioactivities, underscoring their significance in the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This underscores the utility of urea in medicinal chemistry as a key structural motif for drug development (Jagtap et al., 2017).

Environmental and Agricultural Applications

Urea-based herbicides and their impact on non-target organisms such as fish and amphibians highlight the environmental implications of urea derivatives. Studies on the biological effects of phenylurea herbicides provide insight into their mode of action and potential risks, guiding the development of safer and more effective agricultural chemicals (Marlatt & Martyniuk, 2017).

Propriétés

IUPAC Name |

1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c23-17(19-10-4-7-15-5-2-1-3-6-15)21-16-8-12-22(13-9-16)18-20-11-14-24-18/h1-3,5-6,11,14,16H,4,7-10,12-13H2,(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERIWQYKXYVUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)NCCCC2=CC=CC=C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(pyridin-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2440772.png)

![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B2440782.png)